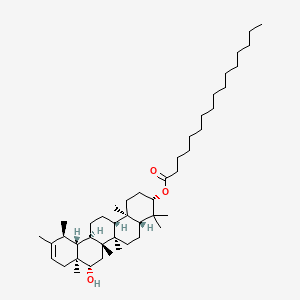
Faradiol 3-palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its significant anti-inflammatory properties and is one of the major bioactive constituents found in marigold flowers . Triterpenoids, including faradiol 3-palmitate, are a class of chemical compounds composed of six isoprene units and are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: Faradiol 3-palmitate can be synthesized through esterification of faradiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound often involves supercritical fluid extraction (SFE) from marigold flowers. This method uses supercritical carbon dioxide as the extraction solvent, sometimes modified with ethanol to enhance the extraction efficiency. The process is conducted at high pressures (around 50 MPa) and temperatures (50°C) to achieve optimal yields .
化学反应分析
Types of Reactions: Faradiol 3-palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Ester groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acid or base catalysts in the presence of alcohols or other acyl donors.
Major Products:
- Oxidation products include faradiol ketones and carboxylic acids.
- Reduction products include faradiol alcohol.
- Substitution products include various faradiol esters with different acyl groups .
科学研究应用
Faradiol 3-palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and autophagy.
Medicine: Explored for its anti-inflammatory, anti-cancer, and wound-healing properties. .
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its bioactive properties.
作用机制
Faradiol 3-palmitate exerts its effects primarily through its anti-inflammatory activity. It inhibits the activity of protein kinases involved in the regulation of the cell cycle and cell division. Additionally, it acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. The compound also modulates the expression of various cytokines and enzymes involved in the inflammatory response .
相似化合物的比较
- Faradiol 3-myristate
- Faradiol 3-laurate
- Taraxasterol esters
Comparison: Faradiol 3-palmitate is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and bioavailability. Compared to faradiol 3-myristate and faradiol 3-laurate, this compound has shown superior anti-inflammatory activity. Taraxasterol esters, while also bioactive, differ in their chemical structure and biological effects .
生物活性
Faradiol 3-palmitate, a triterpenoid ester derived from the flower heads of Calendula officinalis, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-oedematous properties. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.
Chemical Structure and Properties
This compound is a monoester formed from faradiol and palmitic acid. Its chemical structure can be represented as follows:
- Chemical Formula : C30H50O3
- Molecular Weight : 466.72 g/mol
This compound is part of a larger group of faradiol esters, which have been isolated and characterized through various chromatographic techniques including HPLC and NMR spectroscopy.
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory effects. Research indicates that it possesses dose-dependent activity against inflammation induced by agents such as carrageenan and dextran. The compound's efficacy is comparable to that of indomethacin, a well-known anti-inflammatory drug.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and other inflammatory mediators. In animal models, this compound has shown to reduce ear oedema induced by croton oil, demonstrating its potential as an anti-oedematous agent .
Oedema Inhibition
In studies assessing the anti-oedematous properties of faradiol esters, both this compound and faradiol 3-myristate were found to significantly inhibit croton oil-induced oedema in mice. The inhibition rates increased with higher doses, showing nearly 66% reduction in oedema at optimal concentrations .
Case Studies
- Topical Applications : A randomized controlled trial involving patients with diabetic ulcers demonstrated that topical applications containing calendula extracts (rich in faradiol esters) led to significant reductions in ulcer size and pain .
- Wound Healing : A study on burn wounds treated with calendula ointment showed a marked increase in collagen deposition and angiogenesis, supporting the role of faradiol esters in enhancing wound healing processes .
Table 1: Comparative Biological Activities of Faradiol Esters
Mechanisms Underlying Biological Activity
The biological activities of this compound are primarily mediated through its interaction with cellular signaling pathways involved in inflammation. It has been found to modulate the expression of various inflammatory markers and enhance macrophage activity, contributing to its therapeutic effects against inflammatory conditions .
属性
CAS 编号 |
193690-84-5 |
|---|---|
分子式 |
C46H80O3 |
分子量 |
681.1 g/mol |
IUPAC 名称 |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h26,34-39,41,47H,10-25,27-32H2,1-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |
InChI 键 |
TXBRTEQRWJPSKE-FIBMEZNKSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















